molecular formula C12H11Cl2N3O2 B5593136 ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B5593136
M. Wt: 300.14 g/mol
InChI Key: NIESSKINRSMZLA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H11Cl2N3O2 and its molecular weight is 300.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.0228320 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, a compound related to your query, have shown promising results as potential antimicrobial and anticancer agents. Some of these derivatives exhibited higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Characterization of Pyrazole Derivatives

  • The efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products was achieved via condensation of pyrazole-5-amine derivatives. This process is useful for preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Regioselective Synthesis

  • A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, showing high regioselectivity and significant reduction of reaction times (Machado et al., 2011).

Crystal Structure Analysis

  • Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound closely related to your query, was synthesized and its structure was confirmed by single crystal X-ray diffraction studies. This study contributes to a deeper understanding of molecular interactions and structure stability (Achutha et al., 2017).

Corrosion Inhibition

  • Pyranpyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel, important for industrial applications. These inhibitors showed high efficiency and their adsorption on metal surfaces was confirmed by various spectroscopic and microscopic techniques (Dohare et al., 2017).

Supramolecular Structures

  • Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, compounds structurally similar to your query, have been studied for their hydrogen-bonded supramolecular structures in different dimensions. This research contributes to the understanding of molecular assembly and interactions (Costa et al., 2007).

Crystallographic Investigations

  • The crystal structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate has been determined, providing valuable insights into the molecular structure and stability (Kumar et al., 2018).

Properties

IUPAC Name

ethyl 5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)7-3-4-9(13)10(14)5-7/h3-6H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIESSKINRSMZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.